tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate
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Overview
Description
The compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds . These compounds are often used as ligands in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized in several steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .Chemical Reactions Analysis
The compound may be involved in click chemistry reactions, particularly the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a solid form, a molecular weight around 198.22, and a storage temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Precursor for Foldamer Studies : The compound serves as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization, highlighting its utility in the exploration of novel biochemical structures Cécile Abbas et al., 2009.
- Synthetic Methodology : A rapid synthetic method for an important intermediate in many biologically active compounds, such as omisertinib (AZD9291), was established, demonstrating the compound's crucial role in pharmaceutical synthesis Bingbing Zhao et al., 2017.
Catalytic Activity and Material Science
- Palladium(II) Complexes : Research into palladium(II) complexes bearing triazole-based N-heterocyclic carbene ligands showcases the compound's potential in catalysis, particularly in the Suzuki–Miyaura cross-coupling reaction, offering promising performance under relatively mild conditions J. Turek et al., 2014.
Biological Applications
- Antimicrobial Activity : A study on the synthesis of tert-butyl carbazate derivatives revealed antimicrobial activity, underscoring the compound's relevance in the development of new antimicrobial agents A. Ghoneim & S. Mohamed, 2013.
- Mosquito-larvicidal and Antibacterial Properties : Novel thiadiazolotriazin-4-ones synthesized from the compound demonstrated moderate mosquito-larvicidal and antibacterial activities, suggesting its potential in public health applications P. Castelino et al., 2014.
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O2/c1-8(2,3)15-7(14)10-4-5-11-6(9)13-12-5/h4H2,1-3H3,(H,10,14)(H3,9,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPUHVVAVMYSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate | |
CAS RN |
907988-46-9 |
Source
|
Record name | tert-butyl N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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